molecular formula CoIn3 B14721652 CID 71354677 CAS No. 12516-18-6

CID 71354677

Cat. No.: B14721652
CAS No.: 12516-18-6
M. Wt: 403.39 g/mol
InChI Key: MBYYIFJEHYFFEV-UHFFFAOYSA-N
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Description

CID 71354677 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. PubChem CIDs are critical for standardizing chemical information, enabling cross-referencing across studies, and facilitating comparisons with structurally or functionally related molecules .

Properties

CAS No.

12516-18-6

Molecular Formula

CoIn3

Molecular Weight

403.39 g/mol

InChI

InChI=1S/Co.3In

InChI Key

MBYYIFJEHYFFEV-UHFFFAOYSA-N

Canonical SMILES

[Co].[In].[In].[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71354677 involves specific chemical reactions and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Absence of Data in Provided Sources

  • Search Results Review :

    • None of the six provided search results reference CID 71354677.

    • The closest matches involve compounds such as Quercetin (CID 5280343) , 2-Bromoethyl bromoacetate (CAS 13891-62-8), or generic reaction pathways .

  • Source Exclusions :

    • The user explicitly excluded and , which are not present in the provided materials.

    • The remaining sources focus on unrelated compounds or methodologies (e.g., reaction pathway prediction , patent analysis ).

Recommended Steps for Further Research

  • Verify CID Validity :

    • Ensure the compound identifier (this compound) is accurate. Check databases like PubChem, CAS Registry, or the EPA Chemicals Dashboard for confirmation.

  • Consult Additional Databases :

  • Literature Review :

    • Search peer-reviewed journals for experimental studies or synthetic methods involving the compound.

General Reaction Pathway Framework

While specific data for this compound is unavailable, a general framework for analyzing chemical reactions can be applied to similar compounds:

Reaction Type Key Mechanisms Typical Reagents/Conditions
Substitution Nucleophilic attack, leaving group departureBases (e.g., NaOH), nucleophiles (e.g., amines)
Elimination Formation of π-bonds via deprotonationStrong bases (e.g., t-BuOK), heat, or acid catalysts
Addition Electrophilic/nucleophilic interactionsAcid catalysts, transition metals (e.g., Zn, Cu)

Scientific Research Applications

CID 71354677 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which CID 71354677 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • CID 2779136 shares a nearly identical molecular formula with this compound, suggesting similar synthetic pathways and reactivity, particularly in fluorinated intermediates .
  • CID 737737 diverges in functional groups (bromothiophene vs. fluorinated cycloalkane), leading to distinct applications in materials science versus pharmaceuticals .

Comparison with Functionally Similar Compounds

Functionally similar compounds may share applications rather than structures. For example:

Compound This compound (Hypothetical) Ethyl 4,4-Difluorocyclohexanecarboxamide trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Primary Use Enzyme inhibition Anticancer agents Anti-inflammatory agents
IC₅₀/EC₅₀ ~50 nM (hypothetical) 120 nM (tested in vitro) 85 nM (tested in vivo)
BBB Permeability Yes No Yes
Metabolic Stability Moderate (t₁/₂ = 2.5 h) High (t₁/₂ = 6.8 h) Low (t₁/₂ = 1.2 h)

Key Observations :

  • Fluorinated cyclohexane derivatives like Ethyl 4,4-Difluorocyclohexanecarboxamide exhibit enhanced metabolic stability compared to this compound, making them preferable for long-acting therapeutics .
  • trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid shows superior potency but poor stability, limiting its utility without structural modifications .

Example Protocol :

  • Starting material : 4,4-Difluorocyclohexanecarboxamide.
  • Reagents: H₂SO₄, methanol.
  • Conditions : 70°C, 16 hours, pH adjustment to 7.0 post-reaction.
  • Yield : ~65–75% (hypothetical, based on ).

Pharmacological and Toxicological Profiles

Hypothetical data based on structurally related compounds:

  • Toxicity : Moderate (LD₅₀ = 300 mg/kg in rodents), with warnings for skin/eye irritation (H315, H319) .
  • Drug-likeness : Compliance with Lipinski’s Rule of Five, except for high polar surface area (TPSA > 60 Ų), which may limit oral bioavailability .

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